molecular formula C12H22BrNO2 B1391410 tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate CAS No. 1212405-03-2

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate

Cat. No.: B1391410
CAS No.: 1212405-03-2
M. Wt: 292.21 g/mol
InChI Key: XJDUGNDNCQMMBK-NXEZZACHSA-N
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Description

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate: is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a tert-butylcarbamate group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate typically involves the bromination of a cyclohexane derivative followed by the introduction of the tert-butylcarbamate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while elimination with potassium tert-butoxide would produce an alkene.

Scientific Research Applications

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.

    Medicine: It may serve as a starting material for the development of pharmaceuticals, particularly those requiring specific functional groups for activity.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butylcarbamate group can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    tert-Butyl trans-3-(chloromethyl)-cyclohexylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl trans-3-(iodomethyl)-cyclohexylcarbamate: Similar structure but with an iodine atom instead of bromine.

    tert-Butyl trans-3-(hydroxymethyl)-cyclohexylcarbamate: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butylcarbamate group offers steric protection, which can influence the compound’s reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUGNDNCQMMBK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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